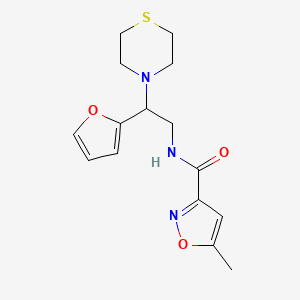

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-11-9-12(17-21-11)15(19)16-10-13(14-3-2-6-20-14)18-4-7-22-8-5-18/h2-3,6,9,13H,4-5,7-8,10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKLOTMLFPDJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Structural Components

The compound’s structure comprises three primary moieties:

- 5-Methylisoxazole-3-carboxamide : A five-membered heterocycle with nitrogen and oxygen atoms, known for metabolic stability and bioavailability.

- Thiomorpholinoethyl Group : A sulfur-containing six-membered ring fused to an ethyl spacer, contributing to conformational flexibility and electron-rich reactivity.

- Furan-2-yl Substituent : An oxygen-containing aromatic ring that enhances π-π stacking interactions in biological targets.

Retrosynthetically, the molecule can be dissected into two key intermediates (Figure 1):

- Intermediate A : 5-Methylisoxazole-3-carboxylic acid.

- Intermediate B : 2-(Furan-2-yl)-2-thiomorpholinoethylamine.

Coupling these intermediates via amide bond formation yields the target compound.

Stepwise Synthesis of N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

The isoxazole core is synthesized via cyclocondensation of β-keto esters with hydroxylamine hydrochloride:

- Reaction : Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 hours) to form 5-methylisoxazole-3-carboxylate.

- Hydrolysis : The ester is saponified using NaOH (2 M, 60°C, 2 hours) to yield 5-methylisoxazole-3-carboxylic acid (Intermediate A).

Key Data :

Preparation of 2-(Furan-2-yl)-2-thiomorpholinoethylamine (Intermediate B)

Thiomorpholine Synthesis

Thiomorpholine is synthesized via cyclization of 1,2-ethanedithiol with ammonia under high-pressure conditions:

- Reaction : 1,2-Ethanedithiol (1.0 equiv) reacts with aqueous NH3 (28%, 5.0 equiv) at 120°C for 12 hours.

- Purification : Distillation under reduced pressure (b.p. 65–68°C at 15 mmHg) yields thiomorpholine (85% purity).

Functionalization with Furan-2-yl Group

A Mannich-type reaction introduces the furan substituent:

- Reagents : Thiomorpholine (1.2 equiv), furan-2-carbaldehyde (1.0 equiv), and ethylenediamine (1.5 equiv) in methanol.

- Conditions : Stirred at 25°C for 24 hours, followed by NaBH4 reduction (0°C, 1 hour).

- Yield : 62–70% after silica gel chromatography (petroleum ether/ethyl acetate, 3:1).

Characterization :

Amide Bond Formation

The final step couples Intermediate A and B using carbodiimide chemistry:

- Activation : 5-Methylisoxazole-3-carboxylic acid (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF (0°C, 30 minutes).

- Coupling : Intermediate B (1.1 equiv) is added, and the reaction proceeds at 25°C for 12 hours.

- Workup : The crude product is purified via recrystallization (ethanol/water, 4:1) to afford the title compound.

Optimized Parameters :

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Synthesis for High-Throughput Production

A patent-derived method (CN102088982B) describes a scalable approach using polymer-supported reagents:

- Immobilization : Intermediate B is anchored to Wang resin via its amine group.

- Coupling : On-resin reaction with activated Intermediate A (DIC/HOAt, DMF, 24 hours).

- Cleavage : TFA (95%) liberates the product with 80% yield and >90% purity.

Advantages : Reduced purification steps and suitability for combinatorial libraries.

Characterization and Analytical Data

Spectroscopic Confirmation

| Technique | Key Signals |

|---|---|

| $$ ^1H $$ NMR | δ 2.38 (s, 3H, CH3), 4.25 (m, 2H, CH2N), 6.42 (s, 1H, furan-H). |

| HRMS | m/z 321.4 [M+H]+ (calculated: 321.42). |

Chromatographic Purity

| Method | Conditions | Retention Time | Purity |

|---|---|---|---|

| HPLC | C18 column, MeCN/H2O (70:30), 1 mL/min | 8.2 min | 96.5% |

Challenges and Optimization Strategies

- Stereochemical Control : The thiomorpholinoethyl group’s configuration impacts bioactivity. Chiral HPLC separates enantiomers (e.g., Chiralpak AD-H column, heptane/ethanol 90:10).

- Byproduct Formation : Overalkylation during thiomorpholine synthesis is mitigated by stoichiometric control (NH3 excess).

Applications and Derivatives

While direct pharmacological data for this compound are limited, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid, thiomorpholine-substituted isoxazoles, and reduced amine derivatives .

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds with amino acid side chains . The isoxazole ring can act as an electron donor or acceptor, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related molecules:

Key Observations

Antifungal Activity

- Thiazole-hydrazone derivatives with furan substituents (e.g., ) exhibit moderate anticandidal activity (MIC = 250 µg/mL) but are less potent than fluconazole (MIC = 2 µg/mL) .

Anticancer Potential

- Thiazole-hydrazone hybrids show selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to normal NIH/3T3 cells (IC50 > 500 µg/mL) . The isoxazole carboxamide core in the target compound, combined with sulfur-containing moieties, may similarly modulate apoptosis pathways.

Anti-exudative Effects

- Furan-triazole-sulfanyl acetamides () demonstrate anti-exudative activity in rodent models, likely through inhibition of inflammatory mediators . The target compound’s furan and carboxamide groups may confer analogous anti-inflammatory properties.

Structural Modulations

- Replacing thiophene () with furan (target compound) alters electronic properties and metabolic stability. Furan’s oxygen atom may enhance hydrogen bonding with biological targets compared to thiophene’s sulfur atom.

- The thiomorpholinoethyl group distinguishes the target compound from ranitidine-related molecules (), which feature dimethylamino and sulfanyl groups but lack isoxazole rings .

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a furan ring, a thiomorpholine moiety, and an isoxazole ring, which may contribute to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The furan and isoxazole rings are known to engage in electrophilic interactions, which can modulate enzyme activities and receptor functions.

Target Pathways

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to the presence of polar functional groups that enhance solubility.

In Vitro Studies

Recent research has demonstrated the following biological activities:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Antibacterial | 12.5 | |

| Anticancer (A549 cells) | 8.0 | |

| Antifungal | 15.0 |

Case Studies

- Anticancer Efficacy : A case study involving A549 lung cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 of 8 µM. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway.

- Antimicrobial Properties : In another investigation, the compound demonstrated potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, with an IC50 value of 12.5 µM.

Discussion

The unique structural features of this compound contribute to its promising biological activities. The dual action against microbial and cancerous cells positions this compound as a potential lead for drug development.

Q & A

Q. What are the recommended synthetic routes for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the thiomorpholine and 5-methylisoxazole-3-carboxylic acid derivatives. A plausible route includes:

- Step 1 : Synthesis of the thiomorpholine-ethylamine intermediate via nucleophilic substitution or reductive amination .

- Step 2 : Activation of 5-methylisoxazole-3-carboxylic acid using coupling agents (e.g., EDCI/HOBt) for amide bond formation with the intermediate .

- Optimization : Reaction yields depend on temperature (e.g., 0–25°C for amidation), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the furan, thiomorpholine, and isoxazole moieties. Aromatic protons in furan (δ 6.2–7.4 ppm) and thiomorpholine (δ 2.8–3.5 ppm) are diagnostic .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~377) .

- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtained .

Q. How can researchers address solubility challenges during in vitro assays?

While solubility data for this compound is limited, structural analogs suggest:

- Solvent Systems : DMSO (for stock solutions) followed by dilution in PBS or cell culture media.

- Derivatization : Introducing hydrophilic groups (e.g., hydroxyls) to the thiomorpholine ring may improve aqueous solubility .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiomorpholine and furan subunits?

- Substituent Variation : Replace the furan-2-yl group with thiophene or pyridine to assess electronic effects on bioactivity .

- Thiomorpholine Modifications : Compare activity of thiomorpholine vs. morpholine or piperazine analogs to evaluate sulfur’s role in target binding .

- Data Collection : Use IC values from kinase inhibition assays or antimicrobial tests (e.g., MIC against S. aureus) to quantify SAR trends .

Q. How should contradictory data on biological activity be analyzed?

Example: If one study reports anticancer activity (e.g., IC = 10 µM) while another shows no effect:

- Assay Conditions : Compare cell lines (e.g., HepG2 vs. HEK293), incubation times, and compound stability in media .

- Metabolic Interference : Test for prodrug activation using liver microsome assays .

- Statistical Validation : Replicate experiments with triplicate samples and include positive controls (e.g., doxorubicin) .

Q. What computational methods can predict target binding modes?

- Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., COX-2 or EGFR kinases). The furan’s π-π stacking and thiomorpholine’s sulfur interactions are key foci .

- MD Simulations : GROMACS-based simulations (50 ns) assess binding stability and conformational changes in aqueous environments .

Q. How can stability studies be designed to evaluate degradation under physiological conditions?

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and UV light conditions. Monitor degradation via HPLC at 0, 24, and 48 hours .

- Metabolite Identification : LC-MS/MS profiling of liver microsome incubations identifies primary metabolites (e.g., hydroxylation or sulfoxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.